2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylacetamide
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Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylacetamide is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in synthetic organic chemistry due to its broad substrate scope and functionalization potential. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives, including 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylacetamide, typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, the reaction of 2-aminophenol with aldehydes in the presence of a catalyst can yield benzoxazole derivatives.
Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts, nanocatalysts, and ionic liquid catalysts to enhance the efficiency and yield of the reactions. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylacetamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of benzoxazole derivatives include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of benzoxazole derivatives can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions can be carried out using reducing agents like sodium borohydride .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions can yield oxidized benzoxazole derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylacetamide has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a starting material for the synthesis of other benzoxazole derivatives. In biology and medicine, it has shown potential as an antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory agent . Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a corrosion inhibitor for mild steel in acidic environments.
Mechanism of Action
The exact mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylacetamide is not fully understood. it is believed to act as a GABA-A receptor agonist, which results in the inhibition of neurotransmitter release. It has also been found to inhibit the reuptake of serotonin and norepinephrine, contributing to its antidepressant and anxiolytic properties. Additionally, it has been shown to increase the levels of GABA in the brain, which inhibits neurotransmitter release, and to decrease the levels of glutamate, contributing to its anticonvulsant properties.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylacetamide include other benzoxazole derivatives such as 2-(1,3-benzoxazol-2-ylsulfanyl)-N,N-dimethylethanamine and 2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylpropanamide . These compounds share a similar core structure but differ in their substituents, which can affect their biological activity and chemical properties.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of substituents, which confer specific biological activities and chemical reactivity.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-14(16-11-6-2-1-3-7-11)10-20-15-17-12-8-4-5-9-13(12)19-15/h4-5,8-9,11H,1-3,6-7,10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJRZXBFXSFSNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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